Cyclohexanebutanoic acid, manganese(2+) salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Manganese Delivery

Manganese is an essential nutrient involved in various biological processes. Cyclohexanebutanoic acid, manganese(2+) salt, could potentially be investigated as a manganese delivery system. Research on other manganese salts suggests their potential role in mitigating manganese deficiencies [].

Organometallic Chemistry

The compound belongs to the class of organometallic compounds, which contain both organic and metallic components. Research in organometallic chemistry explores the unique properties and reactivities of these molecules. Cyclohexanebutanoic acid, manganese(2+) salt, could be of interest for its potential applications in catalysis or material science, but specific research on this compound is lacking in the scientific literature.

Material Science

Metal carboxylates, which are a class of compounds that includes Cyclohexanebutanoic acid, manganese(2+) salt, have been explored for their potential applications in material science. Their structures and properties can be tailored for specific uses, such as precursors for thin films or magnets [].

- Origin: The origin of this specific compound is not well documented in scientific literature. However, carboxylic acid salts of various metals can be synthesized from the corresponding carboxylic acid and a metal base or carbonate.

- Significance: Limited information exists regarding the specific research applications of Cyclohexanebutanoic acid, manganese(2+) salt. However, manganese compounds play a crucial role in various biological processes, and some are being investigated for their potential therapeutic effects [].

Molecular Structure Analysis

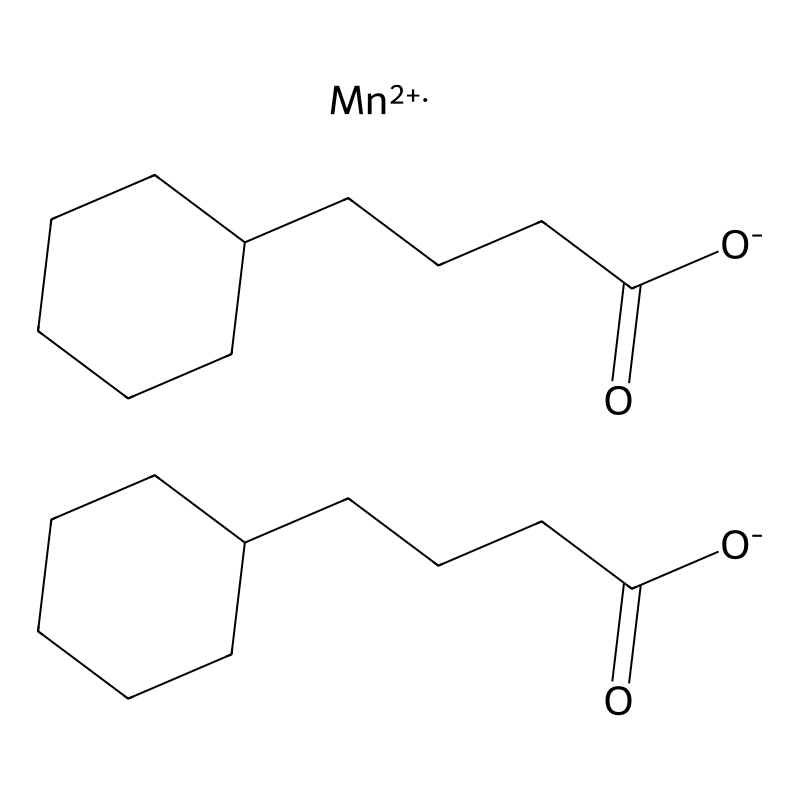

The key features of the molecular structure include:

- A central manganese(II) ion with a +2 oxidation state.

- Two cyclohexanebutanoic acid anions bonded to the manganese ion, likely through ionic interactions between the negatively charged carboxylate groups (COO⁻) and the positively charged manganese cation.

- The cyclohexane ring structure within the anion provides a lipophilic (fat-soluble) character to the molecule [].

Chemical Reactions Analysis

- Synthesis: The compound could potentially be synthesized by reacting manganese(II) carbonate (MnCO₃) with cyclohexanebutanoic acid in an aqueous solution. The balanced chemical equation for this reaction would be:

MnCO₃ (s) + 2C₁₂H₁₉O₂ (aq) → Mn(C₁₂H₁₉O₂)₂ (s) + CO₂ (g) + H₂O (l)

- Decomposition: Under high temperatures, the compound might decompose, releasing manganese oxide, carbon dioxide, and water vapor.

Physical And Chemical Properties Analysis

- Physical state: Likely a solid at room temperature based on the presence of the ionic bond between the metal cation and organic anion [].

- Solubility: Solubility might depend on the length of the alkyl chain in the cyclohexanebutanoic acid moiety. Shorter chains could increase water solubility, while longer chains could favor organic solvents.

- Stability: The stability of the compound would depend on various factors, including temperature, pH, and exposure to light.

Currently, there is no documented information regarding a specific mechanism of action for Cyclohexanebutanoic acid, manganese(2+) salt.

- Manganese toxicity: The primary safety concern associated with this compound is potential manganese toxicity. Manganese is an essential nutrient, but high exposure can lead to neurological problems like manganism, which has symptoms similar to Parkinson's disease [].

- Limited data: The absence of extensive research on this specific compound makes it difficult to assess other potential hazards.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant